N,N-dimethylpiperidine-3-sulfonamide N,N-dimethylpiperidine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1016812-70-6
VCID: VC12005925
InChI: InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3
SMILES: CN(C)S(=O)(=O)C1CCCNC1
Molecular Formula: C7H16N2O2S
Molecular Weight: 192.28 g/mol

N,N-dimethylpiperidine-3-sulfonamide

CAS No.: 1016812-70-6

Cat. No.: VC12005925

Molecular Formula: C7H16N2O2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylpiperidine-3-sulfonamide - 1016812-70-6

Specification

CAS No. 1016812-70-6
Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
IUPAC Name N,N-dimethylpiperidine-3-sulfonamide
Standard InChI InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3
Standard InChI Key UBQFMSBLUZPECP-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1CCCNC1
Canonical SMILES CN(C)S(=O)(=O)C1CCCNC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N-Dimethylpiperidine-3-sulfonamide ((3S)-N,N-dimethylpiperidine-3-sulfonamide) possesses a six-membered piperidine ring with a sulfonamide group (-SO₂N(CH₃)₂) at the 3-position. The stereochemistry at the 3-carbon is designated as S in its enantiopure form . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₇H₁₆N₂O₂S
Molecular Weight192.28 g/mol
SMILESCN(C)S(=O)(=O)[C@H]1CCCNC1
InChIKeyUBQFMSBLUZPECP-ZETCQYMHSA-N

The piperidine ring adopts a chair conformation, with the sulfonamide group in an equatorial position to minimize steric strain .

Synthetic Methodologies

Direct Sulfonylation of Piperidine

A common route involves reacting 3-aminopiperidine with dimethylsulfamoyl chloride under basic conditions. For example, lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 80–100°C facilitates nucleophilic substitution, yielding the sulfonamide with >85% purity .

Reaction Scheme:

3-Aminopiperidine+ClSO2N(CH3)2LiOH, DMAN,N-Dimethylpiperidine-3-sulfonamide+HCl\text{3-Aminopiperidine} + \text{ClSO}_2\text{N(CH}_3\text{)}_2 \xrightarrow{\text{LiOH, DMA}} \text{N,N-Dimethylpiperidine-3-sulfonamide} + \text{HCl}

Chirality Induction

Enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis. The (3S) configuration is achievable via resolution using tartaric acid derivatives or enzymatic methods, though yield optimization remains challenging .

Pharmacological and Agrochemical Applications

Antibacterial Activity

Sulfonamide-piperidine hybrids exhibit dual mechanisms against plant pathogens:

  • Dihydropteroate Synthase (DHPS) Inhibition: Competes with p-aminobenzoic acid (PABA), disrupting folate biosynthesis .

  • Membrane Disruption: Hydrophobic interactions with lipid bilayers increase membrane permeability, causing ion leakage .

In vitro studies on structurally related compounds show minimum inhibitory concentrations (MICs) of 12.5–50 µg/mL against Xanthomonas oryzae and Pseudomonas syringae .

Kinase Modulation

Though direct evidence for N,N-dimethylpiperidine-3-sulfonamide is lacking, analogs like 4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide inhibit kinases involved in cancer and neurodegeneration. The piperidine-sulfonamide core likely interacts with ATP-binding pockets via hydrogen bonding and hydrophobic contacts.

Analytical and Industrial Considerations

Stability Profiles

  • Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

  • Photostability: Susceptible to UV-induced degradation, necessitating amber glass storage .

Future Directions

  • Enantioselective Catalysis: Developing cost-effective asymmetric synthesis routes.

  • Structure-Activity Relationships (SAR): Systematic modification of the piperidine ring and sulfonamide group to enhance bioactivity.

  • Target Identification: Proteomic studies to map interactions with DHPS and kinase targets.

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